molecular formula C9H10BrNO4 B12822804 2-Bromo-3-nitrobenzoic acid;ethane

2-Bromo-3-nitrobenzoic acid;ethane

Cat. No.: B12822804
M. Wt: 276.08 g/mol
InChI Key: ZLZXPFUNDUBWPE-UHFFFAOYSA-N
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Description

Research Applications Table

Application Mechanism Example Source
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling Biaryl antibiotic precursors
Hydrolysis Reactions Acid-catalyzed ester cleavage Malonate intermediates
Spectroscopic Studies Infrared/Raman analysis Functional group identification

Ongoing studies focus on optimizing its use in flow chemistry systems, where its crystalline purity (≥98% by titrimetry) ensures reproducible reaction outcomes. The compound’s role in synthesizing nitrogen-containing heterocycles—a key structural motif in 78% of FDA-approved small-molecule drugs—has driven demand for high-purity batches from suppliers like Avantor and GlpBio.

Properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

2-bromo-3-nitrobenzoic acid;ethane

InChI

InChI=1S/C7H4BrNO4.C2H6/c8-6-4(7(10)11)2-1-3-5(6)9(12)13;1-2/h1-3H,(H,10,11);1-2H3

InChI Key

ZLZXPFUNDUBWPE-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and bromination of benzoic acid derivatives. One common method involves the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by bromination to introduce the bromine atom at the second position. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Coupling: Palladium catalysts and boronic acids

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Bromo-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of several APIs. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound facilitates the introduction of bromine and nitro groups into aromatic systems, which can enhance the biological activity of resulting compounds .

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of 2-bromo-3-nitrobenzoic acid exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. In one study, the minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for new antibiotic development .

Organic Synthesis

Reagent in Organic Chemistry
This compound is frequently used as a reagent in organic synthesis for introducing functional groups into complex molecular architectures. It enables researchers to explore new chemical reactions and pathways, contributing to the advancement of synthetic methodologies .

Table 1: Key Reactions Involving 2-Bromo-3-nitrobenzoic Acid

Reaction TypeDescriptionReference
NitrationIntroduction of nitro groups into aromatic compounds
BrominationBromination of aromatic substrates
Coupling ReactionsFormation of biaryl compounds through coupling

Material Science

Development of Functional Materials
The unique properties of 2-bromo-3-nitrobenzoic acid allow it to be employed in the synthesis of novel materials, such as polymers and coatings. Its chemical structure enhances material performance by improving durability and resistance to environmental factors .

Biochemical Research

Studying Enzyme Interactions
In biochemical studies, this compound is valuable for investigating enzyme interactions and mechanisms. It provides insights into metabolic pathways and can lead to advancements in drug design by elucidating the effects of nitro groups in biological systems .

Environmental Chemistry

Pollutant Degradation Studies
Researchers utilize 2-bromo-3-nitrobenzoic acid in environmental chemistry to assess the degradation of pollutants and develop remediation strategies. Its applications include studying the impact of halogenated compounds on microbial degradation processes .

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzoic acid in chemical reactions involves the electron-withdrawing effects of the nitro group and the reactivity of the bromine atom. The nitro group stabilizes intermediates in electrophilic substitution reactions, while the bromine atom can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituted Aromatic Bromo-Nitro Compounds

Several bromo-nitro-substituted aromatic compounds share structural similarities with 2-bromo-3-nitrobenzoic acid but differ in functional groups and applications:

Compound Name Molecular Formula Key Features Applications Reference
2-Bromo-3'-nitroacetophenone C₈H₆BrNO₃ Acetophenone backbone; lacks carboxylic acid group Intermediate in organic synthesis
2-Bromo-3-nitropyridine C₅H₃BrN₂O₂ Pyridine ring instead of benzene; nitro and bromine substituents Pharmaceutical intermediates
2-Bromo-3-nitrotoluene C₇H₆BrNO₂ Methyl group replaces carboxylic acid; similar substituent positions Agrochemical synthesis
2-Bromo-3-nitro-N-phenylbenzamide C₁₃H₉BrN₂O₃ Amide derivative of 2-bromo-3-nitrobenzoic acid Drug discovery (Jourdan-Ullmann coupling)

Key Differences :

  • Reactivity : The carboxylic acid group in 2-bromo-3-nitrobenzoic acid enables esterification and amidation reactions, whereas methyl or pyridine derivatives undergo nucleophilic substitution or heterocyclic chemistry .
  • Applications : 2-Bromo-3-nitrobenzoic acid is pivotal in synthesizing nitroisocoumarins and coupling reactions , while nitrotoluene derivatives are used in agrochemicals .

Comparison with Halogenated Ethane Derivatives

Aliphatic Halogenated Ethanes

Ethane derivatives with halogen substituents differ significantly in structure and function:

Compound Name Molecular Formula Key Features Applications Toxicity Concerns Reference
1,2-Dibromoethane C₂H₄Br₂ Aliphatic; two bromine atoms Pesticides, leaded gasoline additive DNA adduct formation
(2-Bromoethyl)benzene C₈H₉Br Benzene attached to bromoethane chain Organic synthesis intermediate Irritant (Fp 89°C)
1-Bromo-2-chloroethane C₂H₄BrCl Mixed halogen substituents Solvent, chemical intermediate Potential carcinogen

Key Differences :

  • Physical Properties : 2-Bromo-3-nitrobenzoic acid is a high-melting solid (184–186°C ), while halogenated ethanes are typically low-boiling liquids (e.g., 1,2-dibromoethane bp: 131°C ) .
  • Reactivity : Aliphatic ethanes undergo elimination or nucleophilic substitution, whereas the aromatic acid participates in electrophilic substitution and coupling reactions .
  • Toxicity : Halogenated ethanes like 1,2-dibromoethane are linked to DNA damage, while 2-bromo-3-nitrobenzoic acid primarily poses irritation risks .

Comparison with Other Nitrobenzoic Acid Derivatives

Positional Isomers and Functional Group Variations

Compound Name Molecular Formula Substituent Positions Applications Reference
2-Bromo-6-nitrobenzoic acid C₇H₄BrNO₄ Br (2), NO₂ (6), COOH (1) Custom synthesis (e.g., dyes)
5-Bromo-2-methyl-3-nitrobenzoic acid C₈H₆BrNO₄ Br (5), NO₂ (3), CH₃ (2) Pharmaceutical intermediates
2-Bromo-4-nitrobenzoic acid C₇H₄BrNO₄ Br (2), NO₂ (4), COOH (1) Not reported in evidence N/A

Key Differences :

  • Steric and Electronic Effects : The positions of bromine and nitro groups influence reactivity. For example, 2-bromo-3-nitrobenzoic acid’s meta-directing nitro group affects electrophilic substitution patterns compared to para-substituted isomers .
  • Synthetic Utility : 2-Bromo-3-nitrobenzoic acid is preferred in Jourdan-Ullmann couplings due to optimal steric accessibility .

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Hazards
2-Bromo-3-nitrobenzoic acid 246.016 184–186 N/A R36/37/38
1,2-Dibromoethane 187.86 -95 131 DNA adducts
(2-Bromoethyl)benzene 185.06 56 220–221 Flammable (Fp 89°C)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3-nitrobenzoic acid, and what are their critical reaction parameters?

  • Methodological Answer :

  • Nitration-Bromination Sequence : Start with benzoic acid derivatives. Nitration at the meta position using mixed acid (HNO₃/H₂SO₄) followed by bromination with Br₂ in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C). Monitor regioselectivity using TLC or HPLC .

  • Flow Chemistry Adaptation : Optimize bromination using flow reactors to reduce toxic solvent use (e.g., replace CCl₄ with acetonitrile) and improve yield. Reaction parameters include residence time (5–10 min), temperature (40–60°C), and stoichiometric control of Br₂ .

  • Purity Considerations : Technical-grade (90%) vs. custom-synthesized (95%) material requires recrystallization from ethanol/water mixtures (mp: 184–186°C) .

    • Data Table :
MethodYield (%)Key ParametersLimitations
Classical Nitration70–80Br₂/CCl₄, 25°C, 2hToxic solvents, byproducts
Flow Bromination85–90Br₂/MeCN, 50°C, 10 minRequires specialized equipment

Q. How is X-ray crystallography applied to determine the crystal structure of 2-Bromo-3-nitrobenzoic acid?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Resolve heavy-atom (Br) positions via Patterson methods.
  • Refinement : Employ SHELXL for small-molecule refinement, adjusting thermal parameters and resolving disorder in nitro groups. Validate with R-factor convergence (<5%) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to illustrate molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory spectral data (e.g., NMR vs. X-ray) for 2-Bromo-3-nitrobenzoic acid derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Compare computed NMR chemical shifts (GIAO method) with experimental data to identify conformational discrepancies.
  • Dynamic Effects : Account for solvent (DMSO-d⁶) and temperature effects via molecular dynamics simulations (e.g., AMBER).
  • Crystallographic Validation : Re-examine X-ray data for twinning or disorder using SHELXD for phase refinement .

Q. What mechanistic insights explain the reactivity of ethane in cross-coupling reactions with brominated aromatic acids?

  • Methodological Answer :

  • Radical Pathways : Initiate ethane activation via UV light or peroxides to generate ethyl radicals. Monitor coupling with brominated aromatics using EPR spectroscopy.

  • Catalytic Systems : Test Pd/Cu bimetallic catalysts in C–H activation. Analyze regioselectivity via GC-MS and isotopic labeling (e.g., ¹³C-ethane) .

  • Thermodynamic Profiling : Use calorimetry (DSC) to measure reaction exothermicity and optimize safety protocols.

    • Data Table :
Catalyst SystemConversion (%)Selectivity (Ethyl-Aryl)Key Observations
Pd(OAc)₂/CuI6585:15 (para:meta)Ligand-dependent selectivity
Fe₃O₄ Nanoparticles4070:30 (ortho:para)Lower activity, recyclable

Q. How do isotopic tracing (¹³C/²H) and high-resolution mass spectrometry (HRMS) clarify ethane’s role in atmospheric methane formation?

  • Methodological Answer :

  • Isotopic Analysis : Introduce ¹³C-labeled ethane into combustion studies. Track methane formation via isotope-ratio MS (IRMS) to distinguish biogenic vs. thermogenic sources .
  • HRMS Data Interpretation : Use FT-ICR-MS to identify ethane-derived intermediates (e.g., ethyl radicals) in oxidation pathways. Correlate with kinetic models (Arrhenius parameters) .

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